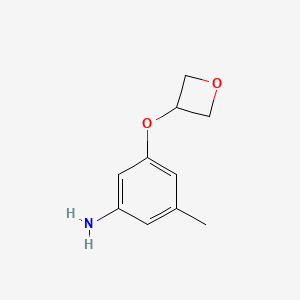amine](/img/structure/B13306672.png)
[(3-Bromo-4-chlorophenyl)methyl](cyclopropylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-chlorophenyl)methylamine is an organic compound with the molecular formula C11H13BrClN. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a cyclopropylmethylamine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a phenyl ring, followed by the introduction of a cyclopropylmethylamine group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-4-chlorophenyl)methylamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-chlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form halogen bonds with target molecules, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-4-chlorophenyl)methylamine can be compared with other similar compounds, such as:
(3-Bromo-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of a chlorine atom.
(3-Chloro-4-bromophenyl)methylamine: Similar structure but with the positions of bromine and chlorine atoms swapped.
(3-Bromo-4-fluorophenyl)methylamine: Similar structure but with a fluorine atom instead of a chlorine atom.
The uniqueness of (3-Bromo-4-chlorophenyl)methylamine lies in its specific combination of bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C11H13BrClN |
|---|---|
Molekulargewicht |
274.58 g/mol |
IUPAC-Name |
N-[(3-bromo-4-chlorophenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C11H13BrClN/c12-10-5-9(3-4-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI-Schlüssel |
SZMXKWJUXLCTGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNCC2=CC(=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13306591.png)
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
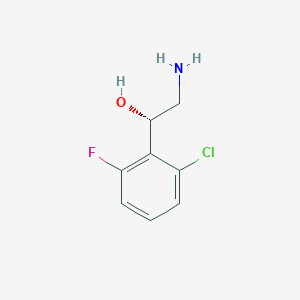
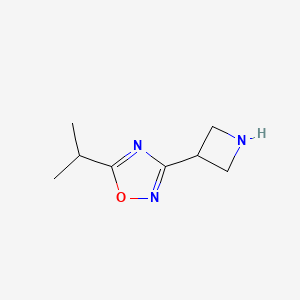
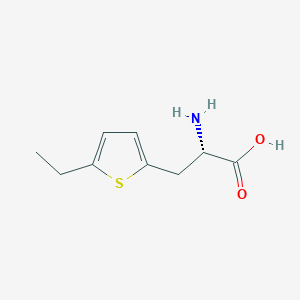

![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
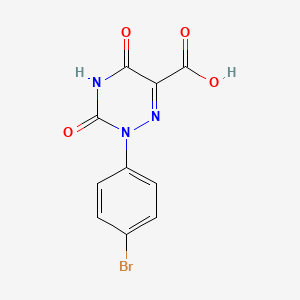
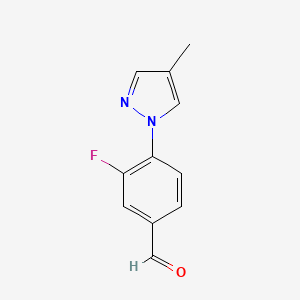
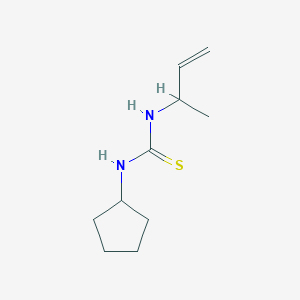

![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)

